Cas no 916677-41-3 ((S)-4-Aminohex-5-enoic acid hydroChloride)

(S)-4-Aminohex-5-enoic acid hydroChloride structure
916677-41-3 structure
Product Name:(S)-4-Aminohex-5-enoic acid hydroChloride
CAS番号:916677-41-3
MF:C6H12ClNO2
メガワット:165.617980957031
CID:4719693
Update Time:2025-08-05

(S)-4-Aminohex-5-enoic acid hydroChloride 化学的及び物理的性質

名前と識別子

    • (S)-4-Aminohex-5-enoic acid hydroChloride
    • インチ: 1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1
    • InChIKey: FBNKOYLPAMUOHS-NUBCRITNSA-N
    • ほほえんだ: [C@@H](N)(C=C)CCC(=O)O.Cl

計算された属性

  • せいみつぶんしりょう: 165.0556563 g/mol
  • どういたいしつりょう: 165.0556563 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 112
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3
  • ぶんしりょう: 165.62

(S)-4-Aminohex-5-enoic acid hydroChloride 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB10222-5g
(S)-4-aminohex-5-enoic acid hydrochloride
916677-41-3 95%
5g
$2499 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539292-250mg
(S)-4-aminohex-5-enoic acid hydrochloride
916677-41-3 98%
250mg
¥7173.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539292-1g
(S)-4-aminohex-5-enoic acid hydrochloride
916677-41-3 98%
1g
¥16748.00 2024-04-25

(S)-4-Aminohex-5-enoic acid hydroChloride 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
リファレンス
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

合成方法 2

はんのうじょうけん
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

合成方法 3

はんのうじょうけん
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
リファレンス
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

合成方法 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ;  0.5 h, rt
1.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone ,  Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 50 °C
2.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
リファレンス
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

合成方法 5

はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  20 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
2.3 Solvents: Acetone ;  20 min, rt
2.4 Reagents: Isopropanol ;  rt
3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

合成方法 6

はんのうじょうけん
1.1 -
1.2 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt
1.3 Solvents: Diethyl ether ;  rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ;  0.5 h, rt
2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone ,  Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 50 °C
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
リファレンス
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

合成方法 7

はんのうじょうけん
1.1 -
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt
2.2 Solvents: Diethyl ether ;  rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
3.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ;  0.5 h, rt
3.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone ,  Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 50 °C
4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
5.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
リファレンス
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

合成方法 8

はんのうじょうけん
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ,  1,2-Dimethoxyethane ;  -78 °C; -78 °C → 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
リファレンス
Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement
Bao, Hongli; et al, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

合成方法 9

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.3 Solvents: Acetone ;  20 min, rt
1.4 Reagents: Isopropanol ;  rt
2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

合成方法 10

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  12 h, 4 °C
1.2 Catalysts: Palladium trifluoroacetate ,  (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ;  5 d, -15 °C
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ,  1,2-Dimethoxyethane ;  -78 °C; -78 °C → 0 °C; 2 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
リファレンス
Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement
Bao, Hongli; et al, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

合成方法 11

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  3 d, 80 °C
1.2 Reagents: Pyridine Solvents: Benzene ;  12 h
2.1 Solvents: Diethyl ether ;  12 h, 4 °C
2.2 Catalysts: Palladium trifluoroacetate ,  (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ;  5 d, -15 °C
2.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, 23 °C
2.4 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ,  1,2-Dimethoxyethane ;  -78 °C; -78 °C → 0 °C; 2 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
リファレンス
Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement
Bao, Hongli; et al, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

合成方法 12

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt
1.2 Solvents: Diethyl ether ;  rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ;  0.5 h, rt
2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone ,  Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 50 °C
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
リファレンス
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

合成方法 13

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  20 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
3.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.3 Solvents: Acetone ;  20 min, rt
3.4 Reagents: Isopropanol ;  rt
4.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

合成方法 14

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 40 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  20 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
4.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
4.3 Solvents: Acetone ;  20 min, rt
4.4 Reagents: Isopropanol ;  rt
5.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

(S)-4-Aminohex-5-enoic acid hydroChloride Raw materials

(S)-4-Aminohex-5-enoic acid hydroChloride Preparation Products

推奨される供給者
Hunan Well Medicine Synthesis Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hunan Well Medicine Synthesis Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
NewCan Biotech Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
NewCan Biotech Limited
TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
TAIXING JOXIN BIO-TEC CO.,LTD.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd